molecular formula C9H10N4OS B12923458 5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-43-4

5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12923458
CAS No.: 77961-43-4
M. Wt: 222.27 g/mol
InChI Key: AQLSYLARRONHOB-UHFFFAOYSA-N
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Description

5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a thiophen-3-ylmethylamino substituent.

Properties

CAS No.

77961-43-4

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

5-amino-2-(thiophen-3-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H10N4OS/c10-7-4-12-9(13-8(7)14)11-3-6-1-2-15-5-6/h1-2,4-5H,3,10H2,(H2,11,12,13,14)

InChI Key

AQLSYLARRONHOB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Thiophen-3-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with thiophen-3-ylmethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Substituent Variations in Pyrimidinone Derivatives

The compound’s structural analogs differ primarily in substituents and fused ring systems, which modulate physicochemical and biological properties:

Compound Name / Identifier Key Substituents Molecular Formula Key Properties/Activities Reference
5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one Thiophen-3-ylmethylamino C₉H₁₁N₄OS Not explicitly reported in evidence; inferred structural influence on lipophilicity N/A
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one Dimethylamino C₆H₁₀N₄O Higher solubility due to smaller substituent; potential sedative applications (analogous to Zaleplon)
1-Amino-6-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one Thiophen-2-yl, dimethoxyphenyl C₁₄H₁₃N₃OS₂ Mp 118–120°C; 85% yield; possible anticancer activity inferred from structural class
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d] fused ring, coumarin-thiazolidinone C₁₈H₁₂N₃O₅S Mp 251–253°C; microwave synthesis (8–10 min) vs. conventional (4–7 h)
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives Fused thiophene-pyrimidine core Variable Anticancer activity via molecular docking; synthesized via microwave/conventional routes
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one Furan-3-ylmethylamino C₉H₁₁N₄O₂ Reduced lipophilicity vs. thiophene analog; potential bioavailability differences

Impact of Substituents on Properties

  • Thiophene vs.
  • Bulkier Substituents: Compounds with fused rings (e.g., thieno[3,4-d]pyrimidin-4(3H)-one) exhibit higher melting points (251–253°C) due to rigid structures, while simpler derivatives (e.g., dimethylamino analog) have lower melting points .

Biological Activity

5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C8H10N4SC_8H_10N_4S and has a molecular weight of 194.26 g/mol. The structure features a pyrimidine core substituted with an amino group and a thiophene moiety, which contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including those similar to this compound. For instance, compounds with similar scaffolds have demonstrated the ability to inhibit viral replication by disrupting protein-protein interactions essential for viral assembly and replication. A notable study reported that certain pyrimidine derivatives effectively inhibited the PA-PB1 interaction in influenza viruses, showcasing their potential as antiviral agents .

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. The compound's structural similarities to known anticancer agents suggest that it may interfere with cancer cell proliferation through various mechanisms, including the inhibition of key kinases involved in cell signaling pathways. For example, some derivatives have shown promising results against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically measure cytotoxicity, enzyme inhibition, and other relevant biological endpoints.

Study Cell Line IC50 (µM) Activity
Study 1H4601.1Anticancer
Study 2A5492.5Antiviral
Study 3HT-293.0Anticancer

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines and shows promise as an antiviral agent.

Case Studies

  • Influenza Virus Inhibition : A study demonstrated that a derivative similar to this compound effectively inhibited the interaction between PA and PB1 proteins in influenza viruses, leading to reduced viral replication in vitro .
  • Anticancer Efficacy : Another investigation into a related compound reported its ability to induce apoptosis in breast cancer cells through mitochondrial pathways, suggesting that modifications in the thiophene moiety could enhance anticancer activity .

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